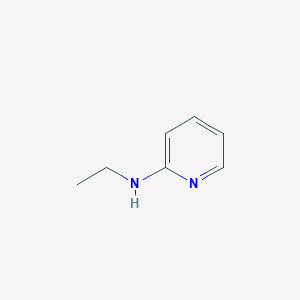

2-(Ethylamino)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-8-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGFWBPQQXZELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472988 | |

| Record name | 2-(Ethylamino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37059-57-7 | |

| Record name | 2-(Ethylamino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Ethylamino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Ethylamino)pyridine: Core Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-(Ethylamino)pyridine (CAS No: 37059-57-7), a pivotal heterocyclic amine in modern organic synthesis and medicinal chemistry.[1][2] It is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into its fundamental properties, structure, synthesis, and key applications.

Introduction and Significance

This compound, also known as N-ethyl-2-pyridinamine, is an organic compound featuring a pyridine ring substituted at the second position with an ethylamino group.[1][2] This structural motif is of significant interest in pharmaceutical and materials science due to the versatile reactivity of the pyridine and secondary amine functionalities. The pyridine ring is a common scaffold in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall impact on the pharmacological activity of a molecule.[3] The presence of the N-ethyl group modulates the compound's basicity, solubility, and steric profile, making it a valuable building block for creating complex, biologically active molecules.[4][5][6] Its applications span from being a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, to its use as a ligand in coordination chemistry.[4][7]

Physicochemical and Structural Properties

This compound is typically a colorless to light yellow, clear liquid with a characteristic amine-like odor.[1][8] It is an air-sensitive, combustible liquid that should be stored under an inert atmosphere in a cool, dark place.[8]

Core Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | [1][2] |

| Molecular Weight | 122.17 g/mol | [2][8] |

| CAS Number | 37059-57-7 | [2][8] |

| Appearance | Colorless to light yellow clear liquid | [1][8] |

| Boiling Point | 82 °C at 3.8 mmHg | [8][9] |

| Density (Predicted) | 1.029 ± 0.06 g/cm³ | [9] |

| Refractive Index | 1.5600 to 1.5640 | [9] |

| pKa (Predicted) | 6.71 ± 0.10 | [9] |

| Flash Point | 86 °C | [8] |

| Solubility | Soluble in polar organic solvents | [1] |

Structural Identifiers

| Identifier | Value | Source |

| IUPAC Name | N-ethylpyridin-2-amine | [2] |

| SMILES | CCNC1=CC=CC=N1 | [2] |

| InChI | InChI=1S/C7H10N2/c1-2-8-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,8,9) | [2] |

| InChIKey | CXGFWBPQQXZELI-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

The structural elucidation of this compound is routinely confirmed using a combination of spectroscopic methods.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the hydrogen and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups, such as the N-H stretch of the secondary amine and the characteristic vibrations of the pyridine ring.[10]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[2][10]

Synthesis and Purification

The synthesis of 2-(alkylamino)pyridines, including the ethyl derivative, can be achieved through several routes, often starting from the readily available 2-aminopyridine.[11] A common and efficient method involves the N-alkylation of a protected 2-aminopyridine derivative, followed by deprotection.[11]

Synthesis Workflow

The following diagram illustrates a typical three-step synthesis of this compound from 2-aminopyridine.

Caption: A three-step synthesis of this compound.

Detailed Experimental Protocol (Adapted from literature)

This protocol describes the synthesis via a Boc-protected intermediate, which generally provides high yields.[11]

Step 1: Synthesis of 2-[N-(tert-Butoxycarbonyl)amino]pyridine

-

To a solution of 2-aminopyridine in tert-butyl alcohol, add di-tert-butyl dicarbonate (Boc anhydride).

-

Stir the reaction mixture at room temperature.

-

Upon completion (monitored by TLC), evaporate the solvent.

-

Recrystallize the crude solid from a suitable solvent like isopropyl alcohol to obtain pure 2-(Boc-amino)pyridine.[11]

-

Rationale: The Boc group is an excellent protecting group for amines as it is stable to many reaction conditions but can be easily removed under acidic conditions.

-

Step 2: Synthesis of 2-[N-(tert-Butoxycarbonyl)-N-ethylamino]pyridine

-

Dissolve the Boc-protected aminopyridine in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).

-

Add sodium hydride (NaH) portion-wise at 0 °C to deprotonate the amine.

-

Add ethyl iodide and allow the reaction to proceed at room temperature.

-

Work up the reaction by quenching with water and extracting with an organic solvent.

-

Purify the product by column chromatography.[11]

-

Rationale: Sodium hydride is a strong base used to deprotonate the N-H of the carbamate, forming a nucleophile that readily reacts with the electrophilic ethyl iodide.

-

Step 3: Synthesis of this compound (Deprotection)

-

Treat the product from Step 2 with an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), in a suitable solvent.

-

Stir until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent and purify by distillation or chromatography to yield this compound.[11]

-

Rationale: The tert-butoxycarbonyl group is labile in acidic conditions, releasing the desired secondary amine.

-

Chemical Reactivity and Applications

The reactivity of this compound is dictated by the nucleophilic character of the exocyclic nitrogen and the electronic properties of the pyridine ring. It can participate in a variety of chemical transformations, making it a versatile intermediate.

Key Reactions

-

N-Alkylation/Acylation: The secondary amine can be further alkylated or acylated to introduce a wide range of substituents.

-

Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The position of substitution is influenced by the directing effect of the ethylamino group.

-

Coordination Chemistry: The nitrogen atoms of both the pyridine ring and the amino group can act as ligands, coordinating with metal ions to form stable complexes. This property is valuable in catalysis and materials science.[4]

Applications in Drug Development

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with diverse therapeutic applications.[3][6][12] this compound serves as a key building block in the synthesis of more complex molecules with potential biological activity.[4]

-

Central Nervous System (CNS) Agents: Derivatives of aminopyridines are explored for their potential in treating neurological disorders. For instance, related structures have been investigated as potent and selective agonists for serotonin receptors (e.g., 5-HT1A), which are targets for antidepressant and anxiolytic drugs.[7]

-

Antimicrobial and Antiviral Agents: The pyridine nucleus is a core component of many compounds with antimicrobial and antiviral properties.[5][6]

-

Anticancer Agents: Many pyridine-containing compounds have demonstrated antitumor activity and are used in cancer chemotherapy.[5]

The following diagram illustrates the central role of the this compound scaffold in accessing diverse, biologically relevant chemical space.

Caption: Applications of the this compound scaffold.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[13][14]

-

Hazards: It is harmful if swallowed, and causes skin and serious eye irritation.[2][8] It may also be harmful if inhaled or absorbed through the skin.[2][15]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[13][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][13] It is air-sensitive and should be stored under an inert gas.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8][15]

Conclusion

This compound is a fundamentally important building block in organic and medicinal chemistry. Its unique combination of a pyridine ring and a secondary amine group provides a versatile platform for the synthesis of a wide array of functional molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers aiming to leverage this scaffold in the development of novel pharmaceuticals, catalysts, and materials. The protocols and data presented in this guide serve as a comprehensive resource for the safe and effective use of this compound in a research and development setting.

References

-

PubChem. This compound | C7H10N2 | CID 11804745. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 37059-57-7 Name: this compound. [Link]

-

PubChem. N-Ethylpyridine-2-ethylamine | C9H14N2 | CID 80553. [Link]

-

American Chemical Society. A Convenient Synthesis of 2-(Alkylamino)pyridines. [Link]

-

Sigma-Aldrich. Safety Data Sheet for 2-(Methylamino)pyridine. [Link]

-

SpectraBase. 2-(2-Methylaminoethyl)pyridine. [Link]

- Google Patents. DE2359107A1 - PROCESS FOR THE PREPARATION OF 2OR 4- (2-ALKYLAMINOAETHYL) PYRIDINES.

-

PubChem. 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425. [Link]

-

SpectraBase. 2-(2-Aminoethyl)pyridine - Optional[1H NMR] - Spectrum. [Link]

-

Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]

-

PubMed. Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. [Link]

-

ehsdb.com. This compound SDS - Download & Subscribe for Updates. [Link]

-

CAS Common Chemistry. Aluminum hydroxide sulfate (Al(OH)(SO4)). [Link]

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

Pharmaffiliates. CAS No : 6052-73-9 | Chemical Name : 5,6-Dihydropyridin-2(1H)-one. [Link]

-

RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

Sources

- 1. CAS 37059-57-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H10N2 | CID 11804745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 37059-57-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 37059-57-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 37059-57-7 Name: this compound [xixisys.com]

- 14. fishersci.com [fishersci.com]

- 15. uwwapps.uww.edu [uwwapps.uww.edu]

A Comprehensive Technical Guide to the Characterization of 2-(Ethylamino)pyridine (CAS: 37059-57-7)

Introduction

2-(Ethylamino)pyridine, with the CAS registry number 37059-57-7, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a key building block in the synthesis of a variety of pharmacologically active compounds. As a research chemical, its purity and well-defined characterization are paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides an in-depth technical overview of the essential analytical techniques for the comprehensive characterization of this compound, offering insights from a seasoned application scientist's perspective. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the identity and purity of the compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in synthetic protocols. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 37059-57-7 | [Generic] |

| Molecular Formula | C₇H₁₀N₂ | [Generic] |

| Molecular Weight | 122.17 g/mol | [Generic] |

| Appearance | Colorless to light yellow liquid | [Generic] |

| Boiling Point | 82 °C at 3.8 mmHg | [Generic] |

| Purity (typical) | >98.0% (GC) | [Generic] |

Synthesis and Purification: A Validated Approach

The reliable synthesis and effective purification of this compound are critical prerequisites for its accurate characterization. A well-established and efficient three-step synthesis starting from the readily available 2-aminopyridine is outlined below. This method, adapted from Krein and Lowary (2002), provides a high overall yield of the target compound.[1]

Synthetic Workflow

Caption: A three-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Protection of 2-Aminopyridine

-

To a solution of 2-aminopyridine in a suitable solvent (e.g., tert-butyl alcohol), add di-tert-butyl dicarbonate (Boc anhydride).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like isopropyl alcohol to yield N-Boc-2-aminopyridine.[1]

Step 2: N-Alkylation

-

To a solution of N-Boc-2-aminopyridine in an anhydrous aprotic solvent such as dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C.

-

After the evolution of hydrogen gas ceases, add ethyl iodide and allow the reaction to proceed at room temperature.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-N-ethyl-2-aminopyridine.

Step 3: Deprotection

-

Dissolve the crude N-Boc-N-ethyl-2-aminopyridine in a suitable solvent such as dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) and stir the mixture at room temperature.

-

Once the deprotection is complete, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic phase, and concentrate to yield crude this compound.

Purification Protocol

Purification of the crude product is essential to remove any unreacted starting materials, reagents, or byproducts. A combination of techniques is often employed for optimal results.

Chromatographic Purification:

-

Technique: Flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The polarity of the eluent can be adjusted based on TLC analysis of the crude product.

-

Rationale: This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. Non-polar impurities will elute first, followed by the desired product, and then more polar impurities.

Acid-Base Extraction:

-

Dissolve the crude product in an organic solvent (e.g., diethyl ether).

-

Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic phase.

-

Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 10.

-

Extract the liberated free base back into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified product.

Spectroscopic Characterization

A multi-technique spectroscopic approach is indispensable for the unambiguous structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

Pyridine Ring Protons: The four protons on the pyridine ring will appear as distinct signals in the aromatic region (typically δ 6.0-8.5 ppm). The proton at the 6-position is expected to be the most downfield due to its proximity to the ring nitrogen.

-

Ethyl Group Protons: The methylene protons (-CH₂-) adjacent to the amino group will appear as a quartet, and the methyl protons (-CH₃) will be an upfield triplet.

-

Amine Proton (N-H): This proton will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

-

-

¹H NMR Data (500 MHz, CDCl₃): [1]

-

δ 8.07 (ddd, 1H)

-

δ 7.40 (ddd, 1H)

-

δ 6.54 (ddd, 1H)

-

δ 6.38 (ddd, 1H)

-

δ 4.57 (br. s, 1H, NH)

-

δ 3.28 (dq, 2H)

-

δ 1.25 (t, 3H)

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Expected Chemical Shifts (δ):

-

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring will have distinct chemical shifts, with the carbon atom at the 2-position (attached to the amino group) being the most downfield.

-

Ethyl Group Carbons: The methylene carbon (-CH₂-) will appear at a lower field than the methyl carbon (-CH₃).

-

-

¹³C NMR Data (125 MHz, CDCl₃): [1]

-

δ 158.9

-

δ 148.2

-

δ 137.4

-

δ 112.6

-

δ 106.4

-

δ 36.9

-

δ 14.9

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Vibrational Modes:

-

N-H Stretch: A moderate to sharp absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the secondary amine N-H bond.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed below 3000 cm⁻¹.

-

C=C and C=N Stretches: The stretching vibrations of the pyridine ring (both C=C and C=N bonds) will give rise to a series of sharp absorption bands in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration of the ethylamino group is expected in the 1250-1350 cm⁻¹ region.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3260 | N-H Stretch |

| ~3090 | Aromatic C-H Stretch |

| ~2970 | Aliphatic C-H Stretch |

| ~1600 | C=C/C=N Ring Stretch |

| ~1515 | C=C/C=N Ring Stretch |

| ~1445 | C=C/C=N Ring Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Expected Fragmentation Pattern (Electron Ionization - EI): The molecular ion peak (M⁺) should be observed at m/z = 122. The fragmentation of N-alkylaminopyridines is expected to be dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

-

Molecular Ion (M⁺): m/z = 122

-

Alpha-Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable resonance-stabilized cation at m/z = 107. This is often the base peak.

-

Other Fragments: Loss of an ethyl group, and fragmentation of the pyridine ring can also occur, leading to smaller fragment ions.

Caption: Predicted mass spectrometry fragmentation of this compound.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of synthetic chemistry and advanced analytical techniques. This guide has provided a detailed framework for the synthesis, purification, and spectroscopic analysis of this important research chemical. By following these validated protocols and understanding the underlying principles of each characterization method, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

-

Krein, D. M., & Lowary, T. L. (2002). A convenient synthesis of 2-(alkylamino)pyridines. The Journal of Organic Chemistry, 67(14), 4965–4967. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

A convenient synthesis of 2-(alkylamino)pyridines. (2002). The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Anharmonic vibrational spectra and mode-mode couplings analysis of 2-aminopyridine. (2018). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

Sources

A Comprehensive Technical Guide to the Biological Activity of 2-Aminopyridine Derivatives and the Emerging Potential of the 2-(Ethylamino)pyridine Scaffold

Abstract: The 2-aminopyridine structural motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities. Derivatives of this class have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth exploration of the key biological activities of 2-aminopyridine derivatives, focusing on their mechanisms of action and the experimental methodologies used for their evaluation. While the broader class is well-studied, this guide also presents a focused case study on the specific, albeit less explored, 2-(ethylamino)pyridine core, highlighting its validated role in acetylcholinesterase inhibition. We consolidate field-proven experimental protocols, analyze structure-activity relationships, and present forward-looking perspectives for researchers, scientists, and drug development professionals.

The 2-Aminopyridine Scaffold: A Foundation for Diverse Biological Activity

The pyridine ring is a fundamental heterocyclic structure found in numerous FDA-approved drugs and natural products.[1] Its ability to form hydrogen bonds, its inherent basicity, and its compact size make it an ideal building block for molecules designed to interact with biological targets.[1] When substituted with an amino group at the C2 position, the resulting 2-aminopyridine scaffold gains additional hydrogen bonding capabilities and synthetic handles, making it a highly effective pharmacophore for a wide array of therapeutic targets.[2] Research has consistently shown that derivatives of this scaffold possess potent biological activities, with anticancer and antimicrobial effects being the most prominent.[1]

Anticancer Activity: Targeting Key Signaling Cascades

A primary mechanism through which 2-aminopyridine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]

Mechanism of Action: VEGFR-2 Inhibition

One of the most crucial targets in anti-angiogenic cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] Tumor cells secrete VEGF-A, which binds to and activates VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes the formation of new blood vessels (angiogenesis) to supply the tumor with nutrients and oxygen.[6][7] By inhibiting VEGFR-2, 2-aminopyridine derivatives can effectively cut off this supply line, starving the tumor and inhibiting its growth.

Upon activation, VEGFR-2 autophosphorylates key tyrosine residues in its intracellular domain, which then act as docking sites for various signaling proteins. This initiates multiple downstream pathways:

-

Proliferation Pathway: Activation of the PLCγ-PKC-Raf-MEK-MAPK pathway transmits signals to the nucleus, promoting DNA synthesis and endothelial cell proliferation.[7][8]

-

Survival Pathway: Activation of the PI3K-AKT pathway inhibits apoptosis, promoting endothelial cell survival.[7][8]

-

Migration & Permeability Pathway: Activation of FAK and Src family kinases is crucial for cell migration and increasing the permeability of blood vessels.[8]

Quantitative Data for Representative 2-Aminopyridine Derivatives

The following table summarizes the in vitro anticancer activity of several representative 2-aminopyridine-based kinase inhibitors.

| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |

| PD-089828 | PDGFr, FGFr, EGFr, c-src | - | 1.11, 0.13, 0.45, 0.22 | [3] |

| Compound 4e | FGFr (selective) | - | 0.060 | [3] |

| Compound 73 | CDK2 (selective) | - | 0.044 | [4] |

| HB 4 | EGFR / VEGFR2 | HepG2 / A549 | 2.7 / 3.1 | [9] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[7][11] The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cancer cells during their exponential growth phase.

-

Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).

-

Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

-

Include wells for "untreated control" (cells + medium), "vehicle control" (cells + medium + solvent, e.g., 0.1% DMSO), and "blank" (medium only).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound test derivatives in the culture medium.

-

Carefully aspirate the old medium from the wells.

-

Add 100 µL of the medium containing the respective compound concentrations to the treatment wells. Add fresh medium to control and blank wells.

-

Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the adherent cells.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[11]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

-

Plot the % Viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

The this compound Scaffold: A Focused Case Study

While the broader 2-aminopyridine class is extensively studied, literature specifically detailing the biological activities of This compound derivatives is less common. This suggests an under-explored yet potentially valuable area of chemical space. A notable exception is found in the field of bioinorganic chemistry, where this specific ligand has been incorporated into a metal complex to probe a key neurological target.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibiting AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[11]

A novel ruthenium(II) polypyridyl complex, cis-[Ru(Bpy)₂(EtPy)₂]²⁺ (where EtPy = 4,2-Ethylamino-pyridine), was synthesized and evaluated as a potential AChE inhibitor.[11]

Key Findings:

-

Potent Inhibition: The complex demonstrated significant inhibitory activity against human AChE with an IC50 of 39 µM and a low inhibition constant (Ki ≈ 16.8 µM ).[11]

-

Competitive Mechanism: Kinetic studies revealed that the complex acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, directly competing with the natural substrate.[11]

-

Crucial Role of the Ligand: Saturation Transfer Difference (STD)-NMR spectroscopy, a technique used to map ligand-protein interactions, showed that the 4,2-Ethylamino-pyridine group is spatially closer to the AChE surface than the other ligands in the complex. This indicates that the ethylamino-pyridine motif plays a key role in the inhibitory action and is crucial for the molecule's binding and efficacy.[11]

Structure-Activity Relationships (SAR) and Future Perspectives

SAR studies on 2-aminopyridine derivatives have revealed key structural features that modulate their biological activity.[1]

-

Substitutions on the Pyridine Ring: Electron-withdrawing or donating groups on the pyridine ring can alter the pKa of the molecule, influencing its binding affinity and cell permeability.

-

Substitutions on the Amino Group: The nature of the substituent on the exocyclic nitrogen is critical. As seen in kinase inhibitors, large, complex aryl groups are often required for potent activity.[3] The ethyl group in this compound provides a simple, small alkyl substitution.

-

Lipophilicity: The ethyl group increases the lipophilicity of the molecule compared to the parent 2-aminopyridine. This can enhance membrane permeability and improve pharmacokinetic properties, but excessive lipophilicity can lead to off-target effects or poor solubility.

Future Directions:

The confirmed biological relevance of the this compound ligand in a complex system, combined with the proven therapeutic potential of the broader 2-aminopyridine class, strongly suggests that derivatives of this compound are a promising yet underexplored field. Future research should focus on:

-

Synthesizing and screening a library of this compound derivatives against panels of cancer cell lines and microbial strains.

-

Investigating their potential as kinase inhibitors , where the ethyl group may offer a different steric and electronic profile compared to commonly used aryl substituents.

-

Evaluating their ADME-Tox properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) to determine their drug-likeness.

Synthesis Overview

Modern synthetic methods allow for the efficient and regioselective preparation of N-substituted 2-aminopyridines. A common and effective strategy involves the activation of readily available pyridine N-oxides.

One such method uses a phosphonium coupling reagent like PyBroP to activate the N-oxide, which then readily reacts with a primary or secondary amine (such as ethylamine) to yield the desired N-substituted 2-aminopyridine in a one-pot procedure under mild conditions.[12] Alternative methods include reactions with activated isocyanides or classical approaches like the Chichibabin reaction, though the latter often requires harsher conditions.[2][10]

Conclusion

The 2-aminopyridine scaffold remains a highly valuable and versatile core in modern drug discovery, with a proven track record in the development of potent anticancer and antimicrobial agents. This guide has detailed the molecular mechanisms, particularly kinase inhibition, that underpin these activities and has provided robust, field-proven protocols for their evaluation.

While the specific subclass of this compound derivatives is currently underrepresented in the literature, the successful application of this ligand in a potent acetylcholinesterase inhibitor demonstrates its clear biological relevance. This specific case, coupled with the vast potential of its parent scaffold, positions this compound as a promising frontier for future research. It offers a unique structural variation that may lead to novel selectivity profiles and improved pharmacokinetic properties, warranting further synthetic exploration and biological screening.

References

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Semantic Scholar. [Link]

-

Probing the acetylcholinesterase inhibitory activity of a novel Ru(II) polypyridyl complex and the supramolecular interaction by (STD)-NMR. (2021). PubMed. [Link]

-

Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2024). PubMed Central. [Link]

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2021). Frontiers in Cell and Developmental Biology. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche Life Science. [Link]

-

Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. (2013). PubMed Central. [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). PubMed Central. [Link]

-

General and mild preparation of 2-aminopyridines. (2010). PubMed. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

M07-A8. (n.d.). Regulations.gov. [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024). Clinical and Laboratory Standards Institute (CLSI). [Link]

-

Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998). PubMed. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2016). National Institutes of Health. [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]

- 11. Probing the acetylcholinesterase inhibitory activity of a novel Ru(II) polypyridyl complex and the supramolecular interaction by (STD)-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 2-(Ethylamino)pyridine in Organic Synthesis

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Pyridine Building Block

2-(Ethylamino)pyridine, a colorless to pale yellow liquid with a characteristic amine-like odor, is a heterocyclic amine that has emerged as a valuable and versatile precursor in the landscape of organic synthesis.[1][2] Its unique structural combination of a pyridine ring and a secondary ethylamino group imparts a rich and tunable reactivity, making it a sought-after building block in the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and agrochemicals.[2] This guide provides a comprehensive technical overview of this compound, delving into its synthesis, key reactions, mechanistic underpinnings, and practical applications, with a focus on empowering researchers and drug development professionals to leverage its full synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 82 °C / 3.8 mmHg | [3] |

| IUPAC Name | N-ethylpyridin-2-amine | [1] |

| CAS Number | 37059-57-7 | [1] |

The spectroscopic signature of this compound is crucial for its identification and for monitoring reaction progress.

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the two carbons of the ethyl group and the five carbons of the pyridine ring.[1]

-

FTIR: The infrared spectrum displays characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching vibrations of the pyridine ring.[1]

Synthesis of the Precursor: A Convenient Three-Step Approach

A reliable and scalable synthesis of this compound is essential for its widespread use. A convenient three-step method starting from the readily available 2-aminopyridine has been reported, offering high overall yields.[4]

Experimental Protocol: Synthesis of this compound [4]

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-2-aminopyridine

-

To a solution of 2-aminopyridine (1.0 eq) in tert-butanol, add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude solid from isopropyl alcohol to afford N-(tert-butoxycarbonyl)-2-aminopyridine in high yield (typically >90%).

Step 2: Synthesis of 2-[N-(tert-Butoxycarbonyl)-N-ethylamino]pyridine

-

To a solution of N-(tert-butoxycarbonyl)-2-aminopyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alkylated product.

Step 3: Synthesis of this compound

-

Dissolve the crude 2-[N-(tert-butoxycarbonyl)-N-ethylamino]pyridine in a suitable solvent such as methanol.

-

Add a strong acid, such as hydrochloric acid, and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the deprotection is complete.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain pure this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its two key functional components: the nucleophilic secondary amine and the electron-deficient pyridine ring.

N-Alkylation and N-Acylation

The lone pair of electrons on the nitrogen atom of the ethylamino group makes it a potent nucleophile, readily participating in alkylation and acylation reactions.

N-Alkylation: Reaction with alkyl halides (e.g., ethyl iodide) in the presence of a base affords the corresponding tertiary amine. This reaction is fundamental for introducing further diversity into molecules derived from this compound.

Experimental Protocol: N-Alkylation of this compound

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile.

-

Add a base, such as potassium carbonate or sodium hydride (1.2 eq), and stir the mixture.

-

Add the alkylating agent (e.g., ethyl iodide, 1.1 eq) dropwise.

-

Heat the reaction mixture if necessary and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Purify the product by column chromatography or distillation.

N-Acylation: Treatment with acylating agents like acyl chlorides or anhydrides in the presence of a base (often pyridine itself or a non-nucleophilic base like triethylamine) yields the corresponding N-acyl derivative. This transformation is crucial for the synthesis of many biologically active compounds.[5]

Experimental Protocol: N-Acylation of this compound with Acetic Anhydride [6]

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water or a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting N-ethyl-N-(pyridin-2-yl)acetamide by recrystallization or column chromatography.

Reactions of the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents. The ethylamino group at the 2-position acts as an activating, ortho-, para-directing group for electrophilic aromatic substitution, favoring substitution at the 3- and 5-positions. Conversely, the electron-withdrawing nature of the ring nitrogen deactivates the ring towards electrophiles but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present.[3][7]

Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The true value of this compound as a precursor is most evident in its application in medicinal chemistry, where it serves as a key starting material for the synthesis of a diverse array of biologically active molecules.

Synthesis of Pyridopyrimidines: A Privileged Scaffold

One of the most significant applications of this compound and its analogues is in the synthesis of pyridopyrimidines.[8][9] This fused heterocyclic system is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy.[10][11]

The synthesis of pyridopyrimidines often involves the condensation of a 2-aminopyridine derivative with a β-dicarbonyl compound or its equivalent, followed by cyclization. The ethylamino group can participate in these cyclization reactions, leading to the formation of the pyrimidine ring fused to the pyridine core.

The mechanism typically involves an initial nucleophilic attack of the exocyclic amino group onto one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization involving the pyridine nitrogen or the remaining amino hydrogen, and subsequent dehydration to form the aromatic pyridopyrimidine ring system.[12][13] The specific reaction conditions and the nature of the substituents on both the this compound and the dicarbonyl compound can influence the regioselectivity and the overall yield of the reaction.[8]

Precursor to Antimicrobial and Antifungal Agents

The pyridine moiety is a common feature in many antimicrobial and antifungal agents.[10][14] this compound serves as a valuable starting material for the synthesis of novel compounds with potential antimicrobial activity. For instance, it can be incorporated into larger molecular frameworks that are designed to interact with specific targets in bacteria or fungi. The synthesis of such compounds often involves leveraging the nucleophilicity of the amino group for substitution or condensation reactions.

While a specific marketed drug with a publicly disclosed synthesis directly from this compound is not readily identifiable, its structural motif is present in numerous investigational compounds. For example, derivatives of 2-pyridinemethylamine, which can be conceptually derived from 2-(alkylamino)pyridines, have been investigated as potent and selective 5-HT1A receptor agonists with potential antidepressant activity.

Conclusion

This compound is a precursor of significant strategic importance in modern organic synthesis. Its accessible synthesis, well-defined reactivity, and proven utility in the construction of medicinally relevant scaffolds, such as pyridopyrimidines, underscore its value to the research and drug development community. A thorough understanding of its chemical behavior, as outlined in this guide, is key to unlocking its full potential in the design and synthesis of novel and impactful molecules. The continued exploration of the reactivity of this versatile building block will undoubtedly lead to the discovery of new synthetic methodologies and the development of next-generation pharmaceuticals and agrochemicals.

References

-

PubChem. This compound. [Link]

- Mamaghani, M., et al.

-

International Journal of Pharmaceutical Sciences Review and Research. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

-

Molecules. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]

-

Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]

-

Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

SpectraBase. 2-[2-(METHYLAMINO)ETHYL]PYRIDINE, DIHYDROCHLORIDE - Optional[ATR-IR] - Spectrum. [Link]

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

-

PubChem. N-Ethyl-N-phenylacetamide. [Link]

-

GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]

-

PubChem. N-(2-aminoethyl)acetamide. [Link]

- Google Patents. Pyridine derivative substituted with heterocycle and phosphonoamino and antifungal agent containing the same.

-

PubMed. Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. [Link]

-

Asian Publication Corporation. Synthesis of Biologically Active and Novel Antifungal Agents Like Substituted Hetero Aryl amines of Dihydro Imidazo[1,2-a]pyridine Derivatives. [Link]

-

Molecules. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

NIST WebBook. Acetamide, N-ethyl-. [Link]

-

PubMed. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. [Link]

-

Scribd. TX 5 K 26 QP 3 Gyllm 8 SZ 7 RCZ 0 MDD 7 SKCWW 0 XSJ 2 NP 0 PD 0 HBVH 5 CK 9 Ysf 8 P 5 y 57 Z Aht | PDF | Acetic Acid. [Link]

-

ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

PubMed. A convenient synthesis of 2-(alkylamino)pyridines. [Link]

- Google Patents. Synthesis method of 2-amino-5-iodopyridine.

- Google Patents.

-

PubMed. Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. [Link]

-

National Institutes of Health. Advances in Antifungal Drug Development: An Up-To-Date Mini Review. [Link]

-

ResearchGate. Synthesis and evaluation of novel antifungal agents-quinoline and pyridine amide derivatives. [Link]

-

Organic Chemistry Portal. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]

-

Asian Publication Corporation. Synthesis of Biologically Active and Novel Antifungal Agents Like Substituted Hetero Aryl amines of Dihydro Imidazo[1,2-a]pyridine Derivatives. [Link]

-

ResearchGate. A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity. [Link]

-

Molecules. Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. [Link]

-

Molecules. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

ResearchGate. K 2 CO 3 catalyzed green and rapid access to 2-amino-3,5- dicarbonitrile-6-thio-pyridines. [Link]

-

National Institutes of Health. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

National Institutes of Health. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. [Link]

-

ResearchGate. Pyridine‐Catalysed Desulfonylative Addition of β‐Diketones to Arylazosulfones via Diaziridine Rearrangement. [Link]

-

YouTube. Preparation of Pyridines, Part 4: By Alkylation and Vinylation. [Link]

-

Quora. Why nucleophilic substitution in pyridine favours at position-2? [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. N-Methylacetamide(79-16-3) 13C NMR [m.chemicalbook.com]

- 4. Pyrimidine and Pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 2-Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to precisely install substituents at the 2-position of the pyridine ring is of paramount importance as it directly influences the molecule's biological activity, physical properties, and potential for further diversification. This guide provides an in-depth analysis of the principal synthetic strategies for accessing 2-substituted pyridines, balancing classical methods with modern, catalytic innovations. We will explore the causality behind methodological choices, present validated protocols, and offer a comparative overview to aid in synthetic planning.

The Enduring Relevance of Classical Methodologies

While modern catalytic methods have revolutionized pyridine synthesis, classical condensation and cyclization reactions remain valuable for their robustness, scalability, and access to specific substitution patterns from simple acyclic precursors.

Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine.[2] This method is particularly effective for symmetrically substituted pyridines.[2]

Causality of Experimental Choices: The choice of oxidant is critical for the aromatization step. While classical oxidants like nitric acid are effective, milder reagents such as ferric chloride or manganese dioxide are often preferred to avoid harsh conditions and improve functional group tolerance.[1] The reaction is driven thermodynamically by the formation of the stable aromatic ring.[1]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis offers a highly flexible route to polysubstituted pyridines, including 2-substituted variants. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[3] The pyridinium salt acts as a synthetic equivalent of a 1,3-dicarbonyl compound.

Mechanism Insight: The reaction proceeds via a Michael addition of the enolate of the ketone to the unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. This intermediate then undergoes cyclization with ammonia (from ammonium acetate) and subsequent dehydration and aromatization to yield the pyridine ring. The use of a pre-formed pyridinium salt offers excellent control and generally leads to high yields under mild conditions.

Modern Era: Transition-Metal Catalysis

The advent of transition-metal catalysis has profoundly impacted the synthesis of 2-substituted pyridines, enabling the direct functionalization of pre-existing pyridine rings through cross-coupling and C-H activation strategies. These methods often provide superior regioselectivity and functional group compatibility compared to classical approaches.

Cross-Coupling Reactions of 2-Halopyridines

2-Halopyridines (chloro-, bromo-, or iodo-) are versatile building blocks for introducing a wide array of substituents via transition-metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a 2-halopyridine with a boronic acid or ester to form a C(sp²)–C(sp²) bond, ideal for synthesizing 2-arylpyridines. The choice of ligand (e.g., phosphines like SPhos or XPhos) is crucial for achieving high catalytic turnover and preventing catalyst deactivation. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid partner.

-

Stille Coupling: Involves the coupling of a 2-halopyridine with an organostannane reagent, catalyzed by palladium. While effective, the toxicity of organotin compounds is a significant drawback.

-

Negishi Coupling: Utilizes a pre-formed 2-pyridylzinc reagent (prepared from a 2-halopyridine) and couples it with an organic halide in the presence of a palladium or nickel catalyst. This method is known for its high reactivity and tolerance of sensitive functional groups.

Direct C–H Functionalization

Directly converting a C–H bond into a C–C or C-X bond is the most atom-economical approach. The pyridine nitrogen atom plays a dual role: it deactivates the ring towards electrophilic attack but also serves as an intrinsic directing group for metal catalysts, favoring functionalization at the C2 position.[4]

Transition-Metal-Catalyzed C-H Activation: Catalytic systems based on palladium, rhodium, iridium, and ruthenium can mediate the direct arylation, alkylation, or alkenylation of the C2–H bond.[4][5] The reaction typically involves the coordination of the metal to the pyridine nitrogen, followed by a cyclometalation step to form a metallacyclic intermediate. This intermediate then reacts with a coupling partner to forge the new bond.[4]

The Minisci Reaction (Radical C-H Alkylation): For introducing alkyl groups, the Minisci reaction is a powerful tool. It involves the addition of a nucleophilic carbon-centered radical to a protonated (electron-deficient) pyridine ring.[6] The radicals are typically generated from carboxylic acids via oxidative decarboxylation using a silver catalyst and a persulfate oxidant.[6][7] This reaction preferentially occurs at the C2 and C4 positions due to the stability of the resulting radical adduct intermediate.[8]

Causality of Experimental Choices: The acidic conditions are mandatory to protonate the pyridine nitrogen, which significantly enhances its electrophilicity and reactivity towards the nucleophilic radical.[6] The choice of radical precursor allows for the introduction of a diverse range of primary, secondary, and tertiary alkyl groups.[7]

Functionalization via Pyridine N-Oxides

Pyridine N-oxides are highly versatile intermediates that exhibit reversed reactivity compared to their parent pyridines. The N-oxide group activates the C2 and C6 positions for nucleophilic attack and facilitates reactions that are otherwise difficult.[9][10][11]

-

Nucleophilic Addition: Grignard reagents and other organometallics readily add to the C2 position of pyridine N-oxides. Subsequent deoxygenation (e.g., with PCl₃ or H₂) yields the 2-substituted pyridine.[11][12]

-

Palladium-Catalyzed Direct Arylation: Pyridine N-oxides can undergo direct C-H arylation at the 2-position with aryl bromides under palladium catalysis, often with high selectivity.[11]

Comparative Analysis of Synthetic Strategies

The optimal synthetic route depends heavily on the target molecule, available starting materials, and required functional group tolerance.

| Method | Starting Materials | Key Advantages | Key Limitations |

| Hantzsch Synthesis | Aldehyde, β-ketoester, ammonia | Builds highly functionalized rings from simple precursors. | Requires an oxidation step; often limited to symmetrical products.[1] |

| Kröhnke Synthesis | α-pyridinium methyl ketone, α,β-unsaturated carbonyl | High yields, mild conditions, broad substrate scope.[3] | Requires synthesis of the pyridinium salt precursor. |

| Suzuki Coupling | 2-Halopyridine, boronic acid | Excellent functional group tolerance, commercially available reagents. | Requires pre-functionalized pyridine; potential for side reactions. |

| Minisci Reaction | Pyridine, carboxylic acid | Direct C-H functionalization, uses inexpensive starting materials.[6] | Often gives mixtures of C2/C4 isomers; acidic conditions.[6][8] |

| Pyridine N-Oxide | Pyridine N-oxide, nucleophile/coupling partner | Activates the C2 position for a wide range of transformations.[9][11] | Requires an extra step for N-oxide formation and deoxygenation. |

Experimental Protocols

Protocol 1: Synthesis of 2-tert-Butylpyridine via Minisci Reaction

This protocol describes the alkylation of pyridine using pivalic acid as the source for the tert-butyl radical.[6]

Step-by-Step Methodology:

-

To a solution of pyridine (1 equiv.) and pivalic acid (1.5 equiv.) in a suitable solvent (e.g., acetonitrile), add sulfuric acid (1 equiv.) carefully at 0 °C.

-

Add silver nitrate (AgNO₃, 0.1 equiv.) to the solution.

-

Slowly add a solution of ammonium persulfate ((NH₄)₂S₂O₈, 1.5 equiv.) in water while maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

-

Basify the mixture with aqueous sodium hydroxide (NaOH) to pH > 10.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-tert-butylpyridine.

Protocol 2: Synthesis of 2-Phenylpyridine via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.

Step-by-Step Methodology:

-

In a reaction vessel, combine 2-bromopyridine (1 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2 equiv.).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02 equiv.) or a combination of Pd(OAc)₂ (0.02 equiv.) and a suitable ligand like SPhos (0.04 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield 2-phenylpyridine.

Visualizing Synthetic Pathways

Diagrams created using the DOT language illustrate the logical flow of key synthetic strategies.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Fig 1. Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Workflow for Minisci C-H Alkylation

Caption: Fig 2. Experimental Workflow for a Typical Minisci Reaction.

Conclusion and Future Outlook

The synthesis of 2-substituted pyridines is a mature yet continuously evolving field. While classical methods provide powerful tools for constructing the pyridine core, modern transition-metal-catalyzed reactions, particularly direct C-H functionalization, offer unparalleled efficiency and precision for late-stage modification.[4][13] The Minisci reaction remains a go-to method for direct alkylation due to its operational simplicity and use of inexpensive reagents.[6] Future developments will likely focus on enhancing the regioselectivity of C-H activation at other positions, developing more sustainable and environmentally benign catalytic systems, and applying these powerful methods to increasingly complex molecular architectures in drug discovery and materials science.

References

-

Title: Synthesis of 2-substituted pyridines from pyridine N-oxides.[9][10][11] Source: R Discovery - Researcher.Life URL: [Link]

-

Title: Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines.[4] Source: Synlett URL: [Link]

-

Title: Minisci reaction - Wikipedia.[6] Source: Wikipedia URL: [Link]

-

Title: Synthesis of 2-substituted pyridines from pyridine N-oxides - Semantic Scholar.[10] Source: Semantic Scholar URL: [Link]

-

Title: C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C... - ResearchGate.[8] Source: ResearchGate URL: [Link]

-

Title: Pyridine synthesis - Organic Chemistry Portal.[12] Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH.[13] Source: National Institutes of Health URL: [Link]

-

Title: Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes.[7] Source: ACS Publications URL: [Link]

-

Title: Kröhnke pyridine synthesis - Wikipedia.[3] Source: Wikipedia URL: [Link]

-

Title: Hantzsch pyridine synthesis - Wikipedia.[1] Source: Wikipedia URL: [Link]

-

Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.[5] Source: RSC Publishing URL: [Link]

Sources

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 6. Minisci reaction - Wikipedia [en.wikipedia.org]

- 7. Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. [PDF] Synthesis of 2-substituted pyridines from pyridine N-oxides | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine synthesis [organic-chemistry.org]

- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

The 2-(Ethylamino)pyridine Scaffold: A Versatile Core in Modern Drug Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 2-(ethylamino)pyridine moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique structural and electronic properties allow it to interact with a variety of biological targets, leading to applications in antihistaminic, anti-inflammatory, and central nervous system (CNS)-targeted therapies. This guide provides a comprehensive overview of the this compound core, including its synthesis, physicochemical characteristics, and extensive applications in drug design, supported by detailed experimental protocols and an analysis of its structure-activity relationships.

The this compound Scaffold: Physicochemical Properties and Synthetic Strategies

The this compound core, with the molecular formula C₇H₁₀N₂, is characterized by a pyridine ring substituted with an ethylamino group at the 2-position. This substitution pattern imparts a unique combination of basicity, lipophilicity, and hydrogen bonding capabilities, which are crucial for its interactions with biological macromolecules.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 122.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 82 °C at 3.8 mmHg | |

| pKa | 6.71 ± 0.10 (Predicted) |

The pyridine nitrogen and the secondary amine provide sites for hydrogen bonding, both as donors and acceptors, facilitating interactions with receptor pockets. The ethyl group contributes to the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthetic Strategies

The synthesis of this compound and its derivatives can be achieved through several established routes. The most common approaches involve the N-alkylation of 2-aminopyridine or the reductive amination of 2-aminopyridine with acetaldehyde.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound from 2-aminopyridine and acetaldehyde using a borohydride reducing agent.

Materials:

-

2-Aminopyridine

-

Acetaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄) or a milder reducing agent like sodium triacetoxyborohydride (STAB)

-

Glacial acetic acid (if using STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in methanol.

-

Imine Formation: To the stirred solution, add acetaldehyde (1.1 equivalents). If using STAB, add glacial acetic acid (1.1 equivalents) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. If using STAB, the reaction can often be run at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and transfer to a separatory funnel.

-

Work-up: Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Reductive amination workflow for this compound synthesis.

Applications in Drug Discovery: A Scaffold of Diverse Activities

The this compound scaffold is a key component in a variety of clinically important drugs and investigational compounds. Its versatility allows for its incorporation into molecules targeting different biological systems.

Antihistamines: Targeting the Histamine H1 Receptor

One of the earliest and most well-known applications of the 2-aminopyridine core is in the development of first-generation antihistamines. These drugs act as inverse agonists at the histamine H1 receptor, alleviating the symptoms of allergic reactions. A prominent example is Mepyramine (Pyrilamine) , which features a substituted ethylenediamine linker attached to the 2-amino position of the pyridine ring.[1]